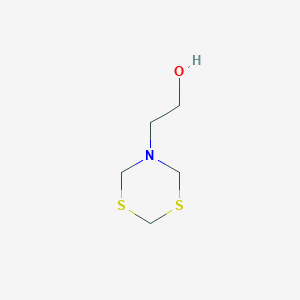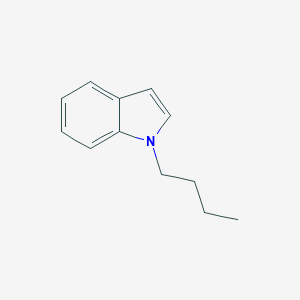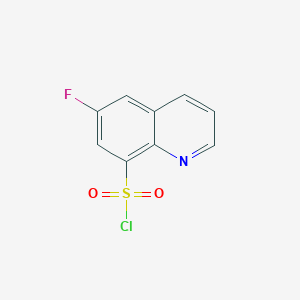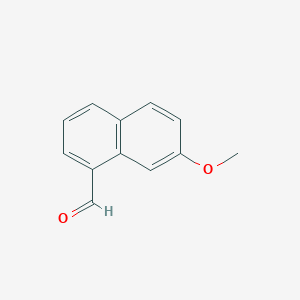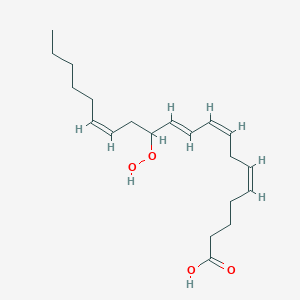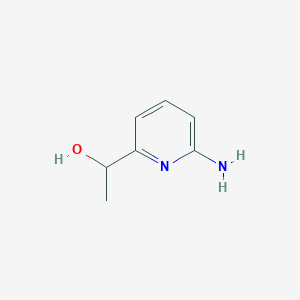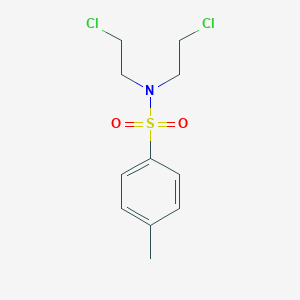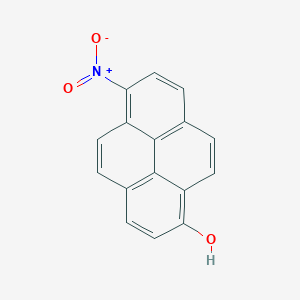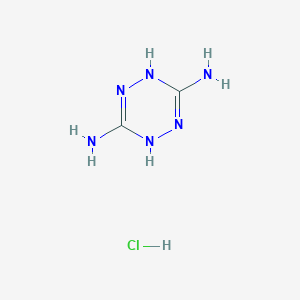
Pyrrolostatin
説明
Pyrrolostatin is a lipid peroxidation inhibitor with the molecular formula C15H21NO2. It has been isolated from the bacterium Streptomyces chrestomyceticus .
Synthesis Analysis
A highly efficient and scalable synthesis of potent lipid peroxidation inhibitor pyrrolostatin has been reported. The synthesis involves 4 steps with a 48% yield. In addition to the synthesis of the natural product, strategies for the preparation of analogues differing in the three structural subunits, the polar head group, the N-substituent, and the lipophilic tail are described .Molecular Structure Analysis
Pyrrolostatin contains a total of 39 bonds; 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyrrole .科学的研究の応用
Lipid Peroxidation Inhibition
Pyrrolostatin is known as a lipid peroxidation inhibitor . Lipid peroxidation is a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This process proceeds by a free radical chain reaction mechanism. Therefore, Pyrrolostatin could be potentially used in the treatment of diseases related to oxidative stress and lipid peroxidation.
Drug Synthesis
Pyrrolostatin has been synthesized in the lab . This opens up possibilities for the creation of new drugs based on its structure and function. The synthesis of Pyrrolostatin could lead to the development of new medications with similar or improved properties.
作用機序
Target of Action
Pyrrolostatin is primarily targeted towards lipid peroxidation . Lipid peroxidation is a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This process proceeds in a chain reaction mechanism until an antioxidant halts it, or the lipid radical acquires a hydrogen atom to form a fully saturated lipid .
Mode of Action
As a lipid peroxidation inhibitor , Pyrrolostatin interacts with the free radicals involved in the lipid peroxidation process . It acts as a free radical scavenger , neutralizing the free radicals and preventing them from causing further damage to the lipids in cell membranes .
Biochemical Pathways
The primary biochemical pathway affected by Pyrrolostatin is the lipid peroxidation pathway . By inhibiting this pathway, Pyrrolostatin helps to maintain the integrity of cell membranes, protecting them from oxidative stress .
Result of Action
The primary result of Pyrrolostatin’s action is the inhibition of lipid peroxidation , which leads to a decrease in oxidative stress and cell damage . This can have significant implications for various health conditions where oxidative stress plays a key role .
特性
IUPAC Name |
4-[(2E)-3,7-dimethylocta-2,6-dienyl]-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)5-4-6-12(3)7-8-13-9-14(15(17)18)16-10-13/h5,7,9-10,16H,4,6,8H2,1-3H3,(H,17,18)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQIBCOZMSTCSW-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=CNC(=C1)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=CNC(=C1)C(=O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolostatin | |
CAS RN |
144314-68-1 | |
| Record name | Pyrrolostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144314681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Pyrrolostatin and what is its primary biological activity?
A1: Pyrrolostatin is a natural product isolated from the bacterium Streptomyces chrestomyceticus EC40. [] It acts as a lipid peroxidation inhibitor, meaning it can protect cells and tissues from damage caused by free radicals. []
Q2: What is the chemical structure of Pyrrolostatin?
A2: Pyrrolostatin is a 4-geranylpyrrole-2-carboxylic acid. []
Q3: How effective is Pyrrolostatin in preventing lipid peroxidation?
A3: While its exact mechanism is still under investigation, Pyrrolostatin has demonstrated efficacy in inhibiting lipid peroxidation in rat brain homogenate. [] This suggests potential therapeutic benefits in conditions involving oxidative stress.
Q4: Have there been any studies investigating Pyrrolostatin's potential in specific medical applications?
A4: Yes, research has explored its potential in cardiac assistance procedures like cardiomyoplasty. [] Studies indicate that incorporating Pyrrolostatin into fibrin meshworks used for muscle flap integration helps preserve muscle structure and promotes angiogenesis (new blood vessel formation). [, ] This is attributed to its free radical scavenging properties, which protect tissues from ischemia-reperfusion injury. []
Q5: Has the synthesis of Pyrrolostatin been achieved?
A5: Yes, several synthetic routes to Pyrrolostatin have been developed. [, , , , ] These synthetic strategies allow for the production of Pyrrolostatin and its analogues, facilitating further research into its biological activity and potential applications. One reported synthesis achieves the production of Pyrrolostatin in just four steps with a 48% yield. []
Q6: Are there opportunities to modify the structure of Pyrrolostatin and potentially enhance its activity?
A6: Yes, research has explored modifications to the polar head group, the N-substituent, and the lipophilic tail of Pyrrolostatin. [] This structure-activity relationship (SAR) research aims to identify structural modifications that could lead to increased potency as a lipid peroxidation inhibitor.
Q7: Beyond its application in cardiomyoplasty, are there other areas where Pyrrolostatin's properties might be beneficial?
A7: Given its ability to combat free radical damage, Pyrrolostatin holds promise for conditions where oxidative stress plays a significant role. This includes, but is not limited to, myocardial and cerebral ischemia, atherosclerosis, renal failure, inflammation, and rheumatoid arthritis. []
Q8: What are the limitations of current research on Pyrrolostatin?
A8: Much of the research on Pyrrolostatin is pre-clinical, focusing on in vitro and animal models. [, ] More extensive studies are needed to determine its efficacy and safety in humans. Further research is also needed to fully elucidate its mechanism of action and pharmacokinetic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate](/img/structure/B122691.png)
